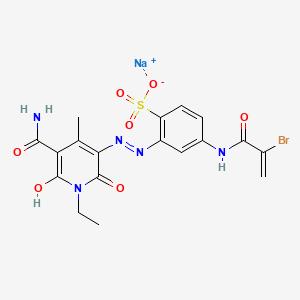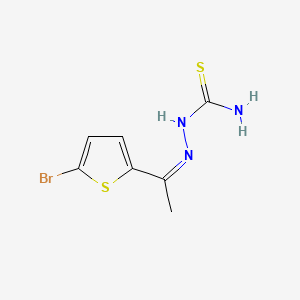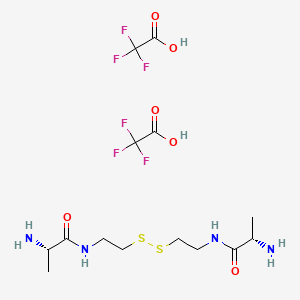
Propionamide, N,N'-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) is a complex chemical compound known for its unique structure and properties. It is characterized by the presence of a propionamide group linked to a dithiodiethylene bridge, which is further connected to two amino groups. The compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) typically involves the reaction of propionamide with dithiodiethylene and amino groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures are implemented to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may be carried out using hydrogen peroxide or potassium permanganate, while reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Applications De Recherche Scientifique
Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions and as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications, such as drug development and delivery. In industry, the compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) include other propionamide derivatives and dithiodiethylene-based compounds. Examples include N,N’-(dithiodiethylene)bis[3-aminopropionamide] and N,N’-Bis(2-aminoethyl)-1,3-propanediamine .
Uniqueness: What sets Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) apart from similar compounds is its unique combination of functional groups and structural features
Propriétés
Numéro CAS |
97313-95-6 |
|---|---|
Formule moléculaire |
C14H24F6N4O6S2 |
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[2-[2-[[(2S)-2-aminopropanoyl]amino]ethyldisulfanyl]ethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H22N4O2S2.2C2HF3O2/c1-7(11)9(15)13-3-5-17-18-6-4-14-10(16)8(2)12;2*3-2(4,5)1(6)7/h7-8H,3-6,11-12H2,1-2H3,(H,13,15)(H,14,16);2*(H,6,7)/t7-,8-;;/m0../s1 |
Clé InChI |
WKQHHBKGRLWVAY-FOMWZSOGSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCCSSCCNC(=O)[C@H](C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C(=O)NCCSSCCNC(=O)C(C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


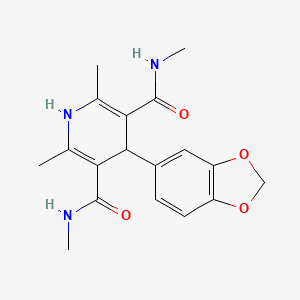

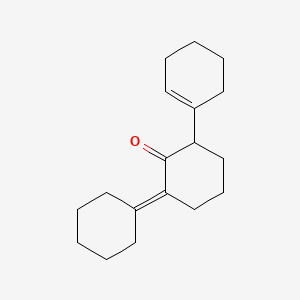

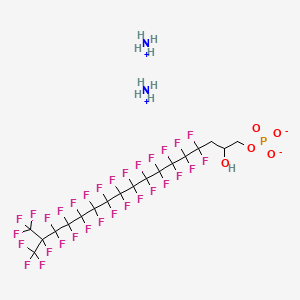
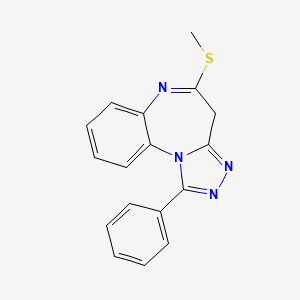

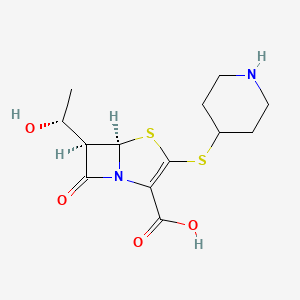
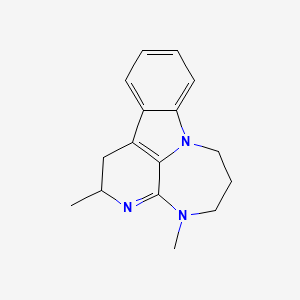
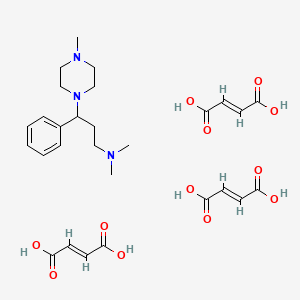
![N,N-diethyl-2-[[(1R,3S,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12735684.png)

